2-Methoxy-7-(methoxymethoxy)naphthalene
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Overview
Description
2-Methoxy-7-(methoxymethoxy)naphthalene is an organic compound that belongs to the naphthalene family. It is characterized by the presence of two methoxy groups attached to the naphthalene ring. This compound is often used as an intermediate in the synthesis of various chemical products, including fluorescent indicators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-(methoxymethoxy)naphthalene typically involves the methoxylation of naphthalene derivatives. One common method is the reaction of 2-methoxynaphthalene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7-(methoxymethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
2-Methoxy-7-(methoxymethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Comparison
2-Methoxy-7-(methoxymethoxy)naphthalene is unique due to the presence of two methoxy groups, which confer distinct chemical properties. Compared to 2-Methoxynaphthalene, it has enhanced reactivity in substitution reactions. The additional methoxymethoxy group also makes it more soluble in organic solvents, facilitating its use in various applications.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-methoxy-7-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C13H14O3/c1-14-9-16-13-6-4-10-3-5-12(15-2)7-11(10)8-13/h3-8H,9H2,1-2H3 |
InChI Key |
ABVGMNPTFINPSF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=C(C=CC(=C2)OC)C=C1 |
Origin of Product |
United States |
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